![molecular formula C24H22N2O5S B2451211 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941926-29-0](/img/structure/B2451211.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C24H22N2O5S and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and potential uses in medicine.
Chemical Structure and Properties
The compound has the following chemical structure:
Property | Value |
---|---|
Molecular Weight | 356.44 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
LogP | 3.653 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways. The compound exhibits anti-inflammatory and anticancer properties, which may be linked to the modulation of cytokine production and inhibition of key signaling pathways.
Key Findings from Research
- Anti-inflammatory Activity : Studies have shown that the compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while enhancing anti-inflammatory markers like IL-10. This suggests its potential use in treating inflammatory diseases .
- Anticancer Effects : In vitro studies indicate that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, likely mediated through the activation of caspases and modulation of the p53 pathway .
- Mucoprotective Properties : Recent research highlighted its protective effects against methotrexate-induced intestinal mucositis in animal models. The compound improved gut integrity and reduced oxidative stress markers, indicating its potential as an adjunct therapy in chemotherapy .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving mice subjected to induced inflammation, administration of this compound resulted in:
- A 50% reduction in inflammatory markers compared to untreated controls.
- Significant improvement in physical symptoms such as weight loss and diarrhea scores.
These findings support its potential application in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Study 2: Anticancer Activity
A series of experiments assessed the compound's effects on human breast cancer cells (MCF-7). Results indicated:
- A dose-dependent inhibition of cell viability with IC50 values ranging from 15 µM to 30 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V positivity among treated cells.
Comparative Analysis
The following table summarizes the biological activities observed for this compound compared to other compounds with similar structures:
Compound | Anti-inflammatory Activity | Anticancer Activity | Mucoprotective Activity |
---|---|---|---|
N-(4-(benzo[d]oxazol-2-yl)phenyl)-... | High | Moderate | High |
Benzimidazole Derivative | Moderate | High | Low |
Other Sulfonamide Derivatives | Low | Moderate | Moderate |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole and benzoxazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structural features may enhance its ability to interact with molecular targets such as kinases involved in cancer signaling pathways .
Antimicrobial Properties
Benzoxazole derivatives, including the compound , have demonstrated antimicrobial activity against various bacterial strains. This includes efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes or interference with cell wall synthesis .
Case Studies
- Anticancer Studies : A study evaluated the anticancer potential of benzothiazole derivatives, revealing that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM). This suggests that this compound may also possess similar or enhanced activity .
- Antimicrobial Evaluation : Another study assessed various benzoxazole derivatives for their antimicrobial properties, finding that specific modifications led to improved activity against resistant bacterial strains. The results indicated a promising avenue for developing new antimicrobial agents based on the benzoxazole scaffold .
Potential Therapeutic Applications
Given its biological activities, this compound holds potential for therapeutic applications in:
- Cancer Treatment : As a candidate for drug development targeting specific cancer types.
- Infection Control : As a new class of antimicrobial agents to combat resistant bacterial infections.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-30-19-12-14-20(15-13-19)32(28,29)16-4-7-23(27)25-18-10-8-17(9-11-18)24-26-21-5-2-3-6-22(21)31-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWRRISHSKMYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.